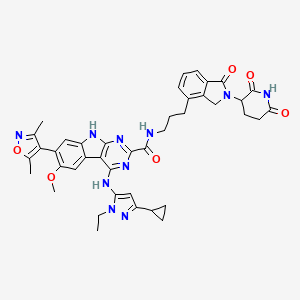

![molecular formula C17H16N2O2S2 B2804824 N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 863510-85-4](/img/structure/B2804824.png)

N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

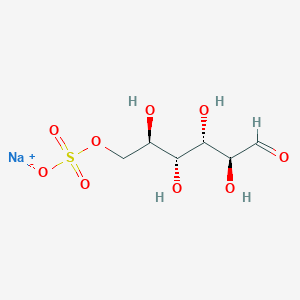

The compound “N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond, a thiazole ring, which is a type of heterocycle with sulfur and nitrogen, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole ring and biphenyl group would contribute to the rigidity of the molecule, while the sulfonamide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Thiazoles are typically aromatic and relatively stable, while sulfonamides can exhibit a range of properties depending on their structure .科学的研究の応用

Biocatalysis in Drug Metabolism

The application of biocatalysis to drug metabolism, specifically for the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using Actinoplanes missouriensis, showcases the capability of microbial-based systems to generate metabolites. This approach aids in the full structural characterization of metabolites by nuclear magnetic resonance spectroscopy, providing a method to produce sufficient quantities of metabolites for clinical investigations and structural analysis (Zmijewski et al., 2006).

Structure-Metabolism Relationships

The study on the optimization of endothelin receptor antagonists through structure-metabolism relationships highlights the importance of understanding metabolic stability in drug development. This research led to the identification of metabolically stable analogues with potent ET binding characteristics, demonstrating how minor molecular changes can significantly affect drug disposition and efficacy (Humphreys et al., 2003).

Heterocyclic Sulfonamides Synthesis

The one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides presents a novel method for creating targeted heterocyclic compounds. This synthesis process contributes to the development of compounds with potential pharmacological activities, offering a streamlined approach to heterocyclic derivative production (Rozentsveig et al., 2013).

Transition Metal Complexes with Sulfonamide-derived Compounds

Research into sulfonamide-derived ligands and their transition metal complexes, specifically those involving cobalt(II), copper(II), nickel(II), and zinc(II), explores their synthesis, characterization, and potential biological activities. This study illuminates the structural aspects and potential therapeutic applications of these complexes, demonstrating their moderate to significant antibacterial and antifungal activities (Chohan & Shad, 2011).

Dual Angiotensin II and Endothelin A Receptor Antagonists

The discovery of N-isoxazolyl biphenylsulfonamides as potent dual angiotensin II and endothelin A receptor antagonists represents a novel approach to hypertension treatment. By merging structural elements from different receptor antagonists, researchers have developed compounds like BMS-248360 with dual activity, providing new avenues for therapeutic intervention (Murugesan et al., 2002).

Antimalarial and Antiviral Potential

The theoretical investigation into antimalarial sulfonamides as potential COVID-19 drugs through computational calculations and molecular docking studies exemplifies the versatility of sulfonamide compounds. By examining their reactivity, antimalarial activity, and binding energy against SARS-CoV-2 proteins, this research contributes to the ongoing search for effective COVID-19 treatments (Fahim & Ismael, 2021).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, again depending on the specific biological activity they exhibit .

Result of Action

Some thiazole derivatives have shown significant anticancer activity, directing tumor cells to the apoptotic pathway . Additionally, certain N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives have exhibited fungicidal activities against various fungi .

Action Environment

The rational application of fungicides, which this compound could potentially act as, can efficiently protect crops from fungal infection .

将来の方向性

生化学分析

Biochemical Properties

Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been shown to have diverse biological activities, including antimicrobial, antifungal, and antitumor effects . These effects suggest that N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-13-19-16(12-22-13)11-18-23(20,21)17-9-7-15(8-10-17)14-5-3-2-4-6-14/h2-10,12,18H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBWOGHDBAHOGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-6-(2-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2804743.png)

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B2804754.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2804756.png)

![2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2804758.png)

![Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate](/img/structure/B2804761.png)

![Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2804762.png)

![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2804764.png)